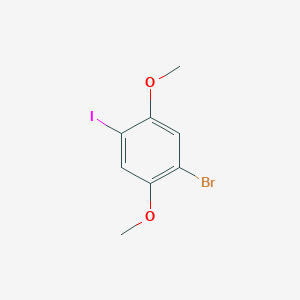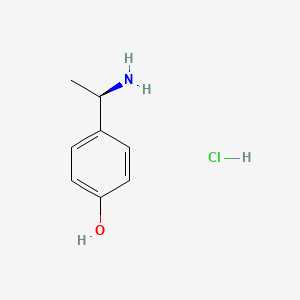
(R)-4-(1-Aminoethyl)phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-4-(1-Aminoethyl)phenol hydrochloride” is a chemical compound with the molecular formula C8H12ClNO . It is used in research and has a molecular weight of 173.64 .
Synthesis Analysis
The synthesis of α-chiral primary amines, such as “®-4-(1-Aminoethyl)phenol hydrochloride”, is a topic of significant interest in the field of chemistry . These compounds are valuable building blocks for the synthesis of numerous amine-containing pharmaceuticals and natural compounds . Direct catalytic asymmetric synthesis is one of the methods used for the synthesis of α-chiral primary amines . Another method involves the use of engineered transaminase polypeptides, which have the ability to convert certain substrates to (S)-3- (1-aminoethyl)-phenol in enantiomeric excess and high percentage conversion .Molecular Structure Analysis
The molecular structure of “®-4-(1-Aminoethyl)phenol hydrochloride” is represented by the formula C8H12ClNO . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
“®-4-(1-Aminoethyl)phenol hydrochloride” is a solid compound with a molecular weight of 173.64 . It should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Chlorogenic Acid (CGA) and Phenolic Compounds
Phenolic acids, including Chlorogenic Acid (CGA), exhibit a wide range of biological and pharmacological effects due to their antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertensive properties, and their role as free radicals scavengers and central nervous system stimulators. CGA has been shown to modulate lipid metabolism and glucose in metabolic disorders, suggesting its potential in treating diseases such as hepatic steatosis, cardiovascular disease, diabetes, and obesity (M. Naveed et al., 2018).
Aryl Hydrocarbon Receptor (AhR) Activation
Indole and tryptophan metabolism leading to AhR activation is another area of interest. AhR is recognized for its role in xenobiotic metabolism and has expanded functions in immune regulation, organogenesis, and cell cycle regulation. The identification of specific tryptophan metabolites as AhR ligands underscores the physiological functions of this receptor (T. Hubbard et al., 2015).
Antihypertensive Agents
The chemoenzymatic synthesis of (2R,2′S)-β-hydroxyhomometoprolol, a potent antihypertensive agent, highlights the potential of phenolic derivatives in therapeutic applications. This synthesis emphasizes the efficient preparation of the oxirane precursor for antihypertensive drugs (I. Regla et al., 2008).
Tyrosine-derived Polymers
Polymers derived from the amino acid L-tyrosine, such as polycarbonates, polyarylates, and copolymers with poly(ethylene glycol), have been reviewed for their applications in medical devices, drug delivery, and tissue engineering. These materials' biodegradability and compatibility with biological tissues make them valuable for various biomedical applications (S. Bourke & J. Kohn, 2003).
4-Nitrophenol Degradation
The study of a gene cluster from Rhodococcus opacus SAO101 involved in 4-nitrophenol degradation demonstrates the role of phenolic compounds in environmental bioremediation. This research contributes to understanding how bacteria degrade toxic environmental pollutants, which is crucial for developing strategies to mitigate environmental pollution (W. Kitagawa et al., 2004).
Direcciones Futuras
The future directions of research involving “®-4-(1-Aminoethyl)phenol hydrochloride” could involve its use in the synthesis of active pharmaceutical ingredients (APIs) from renewable materials such as lignin . This approach could combine a low environmental footprint with high-quality and economical manufacture of pharmaceuticals .
Propiedades
IUPAC Name |
4-[(1R)-1-aminoethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6,10H,9H2,1H3;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDFWZASJWHBCZ-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(sec-butyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2969051.png)

![1-[3-[(4-Chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropan-2-one](/img/structure/B2969055.png)
![N-[5-[[2-(3-Ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2969056.png)
![4-tert-butyl-N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B2969058.png)
![2-[(2,2-Difluorocyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2969060.png)

![5-(Dimethylamino)-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2969064.png)
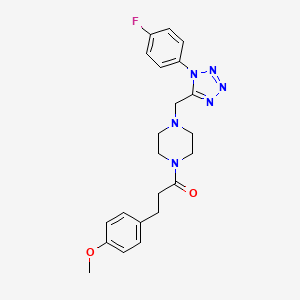
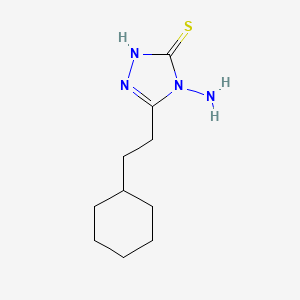
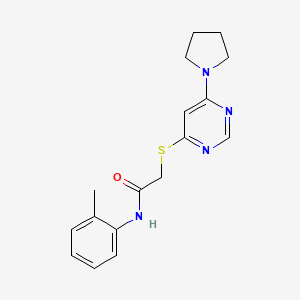
![2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2969070.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2969072.png)
